molecular formula C8H10O5 B1303135 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 72324-39-1

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1303135
CAS RN: 72324-39-1
M. Wt: 186.16 g/mol
InChI Key: BTJDMDJIAAHSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C8H10O5 . It has a molecular weight of 186.16 g/mol . The IUPAC name for this compound is 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione .


Molecular Structure Analysis

The InChI string for 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 . The Canonical SMILES is CC(=O)C1C(=O)OC(OC1=O)(C)C .


Physical And Chemical Properties Analysis

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione has a topological polar surface area of 69.7 Ų . It has a complexity of 258 . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . It has one rotatable bond .

Scientific Research Applications

Synthesis of Pyridinediones and Other Derivatives

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a versatile precursor in organic synthesis, facilitating the creation of various compounds. One notable application is its reaction with aliphatic amines and p-methoxy-aniline, leading to N-substituted 6-methylpyridine-3-carboxylic acids. These acids further undergo decarboxylation to yield N-substituted 6-methyl-1,2,3,4-tetrahydro-pyridine-2,4-diones in high yields, showcasing its role in synthesizing pyridinediones and related structures (Rubinov, Zheldakova, & Rubinova, 2004).

Reactivity with Isocyanides and Amines

The compound's reactivity extends to its interaction with tert-butyl isocyanide in the presence of primary or secondary amines, producing N-tert-butyl-2,2-dimethylbutyramide derivatives and 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides. This highlights its utility in the synthesis of amide derivatives, useful in various chemical research fields (Yavari, Habibi, Hosseini-Tabatabaei, & Bijanzadeh, 2003).

Structural and Molecular Studies

Significant contributions have been made in understanding the crystal and molecular structures of derivatives of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Studies include X-ray diffraction analyses, which provide insight into the compounds' structural conformations and molecular symmetry. This research is crucial for developing new materials with potential applications in various industries (Coppernolle, Declercq, Dereppe, Germain, & Meerssche, 2010).

Synthesis of Trifluoroacetylketene Precursors

Another important application is the synthesis of trifluoroacetylketene precursors like 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione. These precursors are instrumental in hetero-Diels-Alder reactions and reactions with nucleophiles, indicating the compound's role in synthesizing fluorinated organic compounds, which are valuable in medicinal chemistry and materials science (Sevenard, Didenko, Lorenz, Vorobiev, Stelten, Dülcks, & Sosnovskikh, 2017).

Radical Scavenging and Cytotoxicity Studies

Research also delves into the compound's derivatives for their radical scavenging activity and cytotoxic effects against cancer cell lines. Such studies are foundational for the development of new therapeutic agents, highlighting its potential in medicinal chemistry (Kumar, Prabhu, & Bhuvanesh, 2014).

properties

IUPAC Name

5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDMDJIAAHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)OC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376974
Record name 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

72324-39-1
Record name 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72324-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Citations

For This Compound
10
Citations
A Habibi, K Eskandari, A Alizadeh - Phosphorus, Sulfur, and …, 2012 - Taylor & Francis
Triphenylphosphine and dialkyl acetylenedicarboxylate react smoothly in the presence of 5-acyl Meldrum's acid in dichloromethane at room temperature and lead to synthesis of new …
Number of citations: 18 www.tandfonline.com
IO Ndiege, J Staunton - Bulletin of the Chemical Society of Ethiopia, 1995 - hero.epa.gov
Synthesis of H-2 or C-13 labelled beta-keto esters/thioesters was accomplished by decarboxylative esterification/thioesterification of H-2 or C-13 labelled acetyl-Meldrum's acid, 5-acetyl-…
Number of citations: 5 hero.epa.gov
GWJ Fleet, CRC Spensley - Tetrahedron Letters, 1982 - Elsevier
The efficient synthesis of racemic 4α-acetonyl-2∇,3∇-dihydroxycyclohexane-1α-acetanilide (1) from cyclohex-2-enol demonstrates a potential strategy for the control of the …
Number of citations: 31 www.sciencedirect.com
J Borry - 1992 - open.uct.ac.za
An intramolecular Michael-aldol reaction sequence has been developed for the stereocontrolled synthesis of pentacyclic steroids! with the new six-membered ring attached to the C(4) …
Number of citations: 3 open.uct.ac.za
ED Soli, BW Surber, AD Reed - Journal of Labelled …, 2021 - Wiley Online Library
Gonadotropin‐releasing hormone (GnRH) receptor antagonists are an important class of compounds designed to block the pituitary gland from synthesizing follicle‐stimulating …
C Mohamed - 1997 - open.uct.ac.za
The investigations undertaken include an intramolecular Michael-aldol approach and a cycloaddition approach to the synthesis ofperhydrobe,nzo[4.5.6]cholestanes. A reaction …
Number of citations: 0 open.uct.ac.za
J Demarteau, AR Epstein, PR Christensen… - Science …, 2022 - science.org
Footwear, carpet, automotive interiors, and multilayer packaging are examples of products manufactured from several types of polymers whose inextricability poses substantial …
Number of citations: 24 www.science.org
CM Sungail - 1988 - search.proquest.com
The work undertaken over the past five years can be viewed as belonging to three main categories and three side projects. The first of the main categories required mastering the …
Number of citations: 2 search.proquest.com
P Rousselot - Drugs of the Future, 1998 - access.portico.org
Data from various phase I and II pharmacokinetic and efficacy studies indicate that the improved toxicity profile of the injection formulation of amphotericin B lipid complex (Abelcet®), …
Number of citations: 2 access.portico.org
MGA Shvekhgeimer - Chemistry of Heterocyclic Compounds, 2005 - Springer
Five-, Six-, and Seven-membered Lactim Ethers. Methods of Synthesis and Chemical Properties. (Review) Page 1 Chemistry of Heterocyclic Compounds, Vol. 41, No. 5, 2005 FIVE-, SIX…
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.